5,6-Dimethoxy-1H-indene-1,3(2H)-dione
Overview
Description
Scientific Research Applications
Synthesis Applications
5,6-Dimethoxy-1H-indene-1,3(2H)-dione has been utilized in various synthesis applications. For instance, it's involved in the ultrasound-assisted synthesis of complex derivatives like 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives, demonstrating the utility of ultrasonic irradiation in organic synthesis (Ghahremanzadeh et al., 2011). It also plays a role in multi-component reactions, as seen in the preparation of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives using nano Fe2O3@SiO2–SO3H as a catalyst (Ghashang et al., 2017).
Molecular Structure and Vibrational Study
The molecular structure and vibrational properties of 1H-indene-1,3(2H)-dione derivatives have been extensively studied. Research on these compounds, including 5,6-Dimethoxy-1H-indene-1,3(2H)-dione, has revealed insights into their equilibrium geometries, harmonic frequencies, and reactivity profiles using density functional theory calculations (Prasad et al., 2010).
Organic Solar Cells
In the field of organic solar cells, derivatives of 5,6-Dimethoxy-1H-indene-1,3(2H)-dione have been investigated for their potential use. For instance, compounds like 2-5-(3,5-dimethoxystyryl)thiophen-2-yl)methylene)-1H-indene-1,3(2H)-dione have been synthesized and utilized in bulk heterojunction organic solar cells, showing promising power conversion efficiencies (Alam et al., 2020).
properties
IUPAC Name |
5,6-dimethoxyindene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWGNIJXMWOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(=O)C2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495659 | |
Record name | 5,6-Dimethoxy-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36517-91-6 | |
Record name | 5,6-Dimethoxy-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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